1-Azabicyclo[3.2.1]octan-5-ol

Dopamine transporter Structure–activity relationship Selectivity ratio

1‑Azabicyclo[3.2.1]octan‑5‑ol (also indexed as 8‑azabicyclo[3.2.1]octan‑5‑ol) is a saturated bridged bicyclic amino‑alcohol (C₇H₁₃NO, MW 127.18 g·mol⁻¹) in which the nitrogen atom occupies a bridgehead position of the [3.2.1] scaffold. The compound is a member of the broader 1‑azabicyclo[3.2.1]octane family—a scaffold that occurs in Amaryllidaceae alkaloids (e.g., crinine, montanine) exhibiting antimalarial, antitumor, antiviral, and cholinomimetic activities.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B8285054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.2.1]octan-5-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C1)C2)O
InChIInChI=1S/C7H13NO/c9-7-2-1-4-8(6-7)5-3-7/h9H,1-6H2
InChIKeyOETIZEZPIARKHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azabicyclo[3.2.1]octan-5-ol – Baseline Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


1‑Azabicyclo[3.2.1]octan‑5‑ol (also indexed as 8‑azabicyclo[3.2.1]octan‑5‑ol) is a saturated bridged bicyclic amino‑alcohol (C₇H₁₃NO, MW 127.18 g·mol⁻¹) in which the nitrogen atom occupies a bridgehead position of the [3.2.1] scaffold [1]. The compound is a member of the broader 1‑azabicyclo[3.2.1]octane family—a scaffold that occurs in Amaryllidaceae alkaloids (e.g., crinine, montanine) exhibiting antimalarial, antitumor, antiviral, and cholinomimetic activities [2]. Unlike the symmetrical quinuclidine (1‑azabicyclo[2.2.2]octane) nucleus, the [3.2.1] framework imposes an asymmetric bridge system that alters nitrogen lone‑pair orientation, ring strain, and the spatial relationship between the basic centre and substituents [3]. The 5‑hydroxyl group provides a single hydrogen‑bond donor/acceptor locus whose geometric placement is unique among positional isomers.

Why 1-Azabicyclo[3.2.1]octan-5-ol Cannot Be Interchanged with Quinuclidinol, Tropine, or Positional Isomers


Within the universe of bridged bicyclic amino‑alcohols, scaffold geometry is a first‑order determinant of biological target engagement. The 1‑azabicyclo[3.2.1]octane system imposes a nitrogen lone‑pair trajectory and bridge‑atom spacing that differ fundamentally from the symmetrical quinuclidine (1‑azabicyclo[2.2.2]octane) cage, from the N‑methyl‑tropane (8‑azabicyclo[3.2.1]octane) family, and from regioisomeric 1‑azabicyclo[3.2.1]octan‑4‑ol or ‑6‑ol [1]. Published structure–activity relationships demonstrate that monoamine transporter inhibitory potency and selectivity in this scaffold are exquisitely sensitive to both the overall topology and the absolute stereochemistry of the molecule—effects that cannot be recapitulated by simply swapping the hydroxyl position or by moving to a different bicyclic framework [2]. Even within the same [3.2.1] bridge system, relocating the hydroxyl from the 5‑position to the 4‑ or 6‑position alters hydrogen‑bond geometry, steric shielding of the nitrogen, and the conformational equilibrium of the six‑membered ring, each of which can propagate into altered target affinity and selectivity [3].

Quantitative Differentiation Evidence: 1-Azabicyclo[3.2.1]octan-5-ol vs. Closest Structural Analogs


Monoamine Transporter Pharmacophore: Scaffold Topology Drives DAT vs. SERT Selectivity

In a systematic SAR study, 6‑substituted 1‑azabicyclo[3.2.1]octanes exhibited dopamine transporter (DAT) Ki values spanning 53–3,640 nM and serotonin transporter (SERT) Ki values spanning 72–5,880 nM, with DAT/SERT selectivity ratios ranging from 0.06 (SERT‑selective) to 34 (DAT‑selective)—all modulated by the same rigid scaffold that 1‑azabicyclo[3.2.1]octan‑5‑ol provides as a synthetic entry point [1]. By contrast, cocaine—a tropane‑based inhibitor—shows DAT Ki = 301 nM and a nearly non‑selective DAT/SERT ratio of 0.73 under identical assay conditions [1]. The 1‑azabicyclo[3.2.1]octane scaffold's ability to access both DAT‑selective and SERT‑selective space through peripheral substitution is a direct consequence of its bridge‑asymmetric topology, a feature absent in symmetric quinuclidine‑based inhibitors and distinct from the 8‑azabicyclo[3.2.1]octane (tropane) system where N‑methylation constrains the conformational landscape [1].

Dopamine transporter Structure–activity relationship Selectivity ratio

Muscarinic Receptor Subtype Functional Selectivity: PTAC as Scaffold‑Defined Pharmacological Proof‑of‑Concept

The 1‑azabicyclo[3.2.1]octane derivative PTAC [(5R,6R)‑6‑(3‑propylthio‑1,2,5‑thiadiazol‑4‑yl)‑1‑azabicyclo[3.2.1]octane] exhibits a functionally selective muscarinic profile: partial agonist at M₂ and M₄ receptors, antagonist at M₁, M₃, and M₅ receptors, with high affinity for central muscarinic receptors (Ki = 56 nM at parotid gland mAChR) and no or substantially less affinity for dopamine receptors [1]. Crucially, PTAC produces antipsychotic‑like behavioural effects (inhibition of conditioned avoidance responding) at doses that do not induce catalepsy, tremor, or salivation—a therapeutic window attributed to its M₂/M₄ partial agonism combined with M₁/M₃/M₅ antagonism [1]. This mixed efficacy profile is enabled by the [3.2.1] scaffold geometry, which positions the 6‑substituent in a spatial relationship to the bridgehead nitrogen that cannot be replicated by quinuclidine‑based muscarinic ligands such as aceclidine (a quinuclidine ester with predominantly M₁ agonism) or by tropane‑based anticholinergics (e.g., atropine, which is non‑subtype‑selective) [1][2].

Muscarinic receptor Functional selectivity Antipsychotic

Conjugate Acid Basicity (pKa): Predicted pKa Differentiation from Quinuclidine and Tropane Scaffolds

The protonation behaviour of the bridgehead nitrogen is a critical determinant of both biological target engagement and chemical reactivity. The 8‑azabicyclo[3.2.1]octane parent heterocycle has a predicted pKa (conjugate acid) of ~11.38, placing it between quinuclidine (pKa = 11.0–11.3 measured) and N‑methyl‑8‑azabicyclo[3.2.1]octane (pKa ~11.57 predicted) [1]. For the 5‑hydroxy derivative 1‑azabicyclo[3.2.1]octan‑5‑ol, the electron‑withdrawing inductive effect of the hydroxyl group is expected to lower the pKa by approximately 0.5–1.5 units relative to the parent (estimated pKa ~9.8–10.9), making it less basic than 3‑quinuclidinol (pKa = 9.9 measured) and more basic than 4‑hydroxyquinuclidine (predicted pKa = 9.07 ± 0.20) [2]. This intermediate basicity profile influences solubility, salt formation, and the fraction of protonated species at physiological pH, directly affecting formulation and assay conditions.

Basicity pKa Protonation state

Synthetic Access and Intermediate Utility: The 5‑OH Position as a Vector for Derivatization Distinct from 3‑OH or 4‑OH Isomers

1‑Azabicyclo[3.2.1]octan‑5‑ol serves as a direct precursor to 5‑substituted derivatives (e.g., 5‑aminomethyl, 5‑carboxamide, 5‑ester, 5‑ether analogs) that are inaccessible from 1‑azabicyclo[3.2.1]octan‑4‑ol or ‑6‑ol due to the non‑equivalent chemical environments at each bridge position [1]. The 5‑position is geometrically unique: it resides at the carbon flanked by the two‑carbon and three‑carbon bridges of the [3.2.1] system, placing any substituent in a steric and electronic environment distinct from the 4‑position (adjacent to the nitrogen‑containing bridge) or the 6‑position (on the ethylene bridge). This positional differentiation is critical because published SAR for 6‑substituted 1‑azabicyclo[3.2.1]octanes (oxime ethers) demonstrates that moving the substituent from the 6‑position to an alternative bridge position would fundamentally alter the pharmacophore geometry and thereby the transporter selectivity profile [2]. Additionally, 1‑azabicyclo[3.2.1]octan‑5‑ol can be converted to {1‑azabicyclo[3.2.1]octan‑5‑yl}methanol (CAS 148672‑75‑7) and its hydrochloride salt, a commercially available homolog with extended reach for linker chemistry .

Synthetic intermediate Derivatization Building block

Anticholinergic Activity of Azabicyclo‑octanol Esters: Class‑Level Evidence for Spasmolytic Potency Comparable to Atropine

In a classic comparative pharmacology study, esters of azabicyclo‑octanol alcohols (including the 1‑azabicyclo[3.2.1]octanol scaffold) were evaluated alongside quinuclidinol esters and azabicyclo‑nonanol esters for spasmolytic (anticholinergic) activity [1]. The azabicyclo‑octanol esters exhibited anticholinergic potency of the same order as atropine, whereas azabicyclo‑nonanol esters were considerably weaker [1]. Notably, the quinuclidinol esters and azabicyclo‑octanol esters showed comparable activity at muscarinic receptors, but the quaternary ammonium derivative of 3‑quinuclidinol (Ro 2‑3773) was equipotent to atropine in anti‑acetylcholine activity on isolated intestine and anti‑vagal activity on arterial pressure, while being slightly stronger in antisalivary and antilacrimating properties [1]. This study establishes that the 1‑azabicyclo[3.2.1]octanol scaffold, when esterified, can achieve atropine‑level anticholinergic potency, validating the scaffold for muscarinic antagonist development and differentiating it from the larger azabicyclo‑nonanol system.

Anticholinergic Spasmolytic Muscarinic antagonist

Conformational Rigidity and Nitrogen Lone‑Pair Orientation: Geometric Differentiation from Quinuclidine

The 1‑azabicyclo[3.2.1]octane scaffold possesses an inherent conformational asymmetry not present in quinuclidine (1‑azabicyclo[2.2.2]octane). Whereas quinuclidine is a highly symmetrical cage with three equivalent ethylene bridges, the [3.2.1] system contains bridges of unequal length (three‑carbon, two‑carbon, and one‑carbon), forcing the nitrogen lone pair into a trajectory that is non‑equivalent with respect to each bridge [1][2]. This geometric constraint has been exploited in the design of rigid tropane analogues where the nitrogen lone‑pair orientation (front‑bridged vs. back‑bridged) directly influences monoamine transporter subtype selectivity [2]. In the 1‑azabicyclo[3.2.1]octan‑5‑ol scaffold, the hydroxyl group at the bridge‑flanking carbon further modulates the conformational equilibrium of the six‑membered ring (chair vs. boat preferences), creating a unique spatial relationship between the hydrogen‑bond donor/acceptor and the basic nitrogen that is not available in any other bridged bicyclic amino‑alcohol [1].

Conformational analysis Nitrogen lone pair Bridge geometry

Validated Application Scenarios for 1-Azabicyclo[3.2.1]octan-5-ol Based on Quantitative Evidence


Scaffold‑Hopping from Quinuclidine or Tropane in CNS Transporter Ligand Discovery

Research groups pursuing dopamine or serotonin transporter inhibitors for addiction, depression, or ADHD can employ 1‑azabicyclo[3.2.1]octan‑5‑ol as a synthetic entry point to explore the [3.2.1] scaffold, which published SAR shows can achieve DAT/SERT selectivity ratios spanning from 0.028 (35‑fold SERT‑selective) to 34 (34‑fold DAT‑selective), in contrast to cocaine's non‑selective ratio of ~1 [1]. The 5‑OH group serves as a functionalization handle for O‑alkylation or O‑acylation to access derivatives that probe the pharmacophore geometry defined by the asymmetric bridge system [1].

Subtype‑Selective Muscarinic Receptor Probe Development

Building on the demonstrated functional selectivity of PTAC—partial agonism at M₂/M₄ with antagonism at M₁/M₃/M₅, producing antipsychotic‑like effects without catalepsy at pharmacologically relevant doses—medicinal chemistry teams can use the 1‑azabicyclo[3.2.1]octan‑5‑ol scaffold to access structurally related muscarinic ligands with potentially differentiated subtype selectivity profiles [2]. The scaffold's Ki of 56 nM at native muscarinic receptors (for the PTAC derivative) provides a potency benchmark for new analogs [2].

Synthetic Methodology Development for Bridged Bicyclic Amine Libraries

The asymmetric [3.2.1] bridge system and the unique chemical environment of the 5‑hydroxyl group make 1‑azabicyclo[3.2.1]octan‑5‑ol a valuable substrate for developing and validating new synthetic methods—including O‑functionalization, oxidation, and bridge‑modification reactions—that are not applicable to symmetrical quinuclidine substrates or to N‑methylated tropane analogs [3]. The compound's commercial availability at 95% purity with batch‑specific QC data (NMR, HPLC, GC) supports reproducible method development .

Comparative Pharmacophore Validation and Computational Modeling

Computational chemists constructing pharmacophore models for monoamine transporters, nicotinic receptors, or muscarinic receptors can use 1‑azabicyclo[3.2.1]octan‑5‑ol as a minimal scaffold control to parameterize the geometric constraints (nitrogen–oxygen distance, lone‑pair orientation, bridge‑atom spacing) that differentiate the [3.2.1] system from the [2.2.2] (quinuclidine) and [3.2.1]‑N‑methyl (tropane) systems [4]. The crystallographically characterized geometry of related 1‑azabicyclo[3.2.1]octane derivatives provides a structural foundation for docking studies and QSAR model building [4].

Quote Request

Request a Quote for 1-Azabicyclo[3.2.1]octan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.